Physicochemical Differentiation: LogP and TPSA Profile of Ortho vs. Para Isomers
The ortho-substituted 1-Methoxy-2-(methylsulfonyl)benzene exhibits a computed LogP of 1.0987 and a TPSA of 43.37 Ų . In contrast, the para-isomer, 1-Methoxy-4-(methylsulfonyl)benzene, has a reported melting point of 120-121.5°C and a density of 1.199 g/cm³ , while the ortho-isomer is a solid at room temperature . The difference in substitution pattern leads to distinct polarity and lipophilicity profiles, which are critical parameters in medicinal chemistry for optimizing ADME properties. The ortho-isomer's lower LogP (compared to estimated values for the para-isomer) and moderate TPSA suggest it may exhibit improved aqueous solubility and different membrane permeability characteristics, making it a preferred scaffold for lead optimization where balanced polarity is desired.
| Evidence Dimension | Lipophilicity and Topological Polar Surface Area |
|---|---|
| Target Compound Data | LogP = 1.0987; TPSA = 43.37 Ų |
| Comparator Or Baseline | 1-Methoxy-4-(methylsulfonyl)benzene (para-isomer) – LogP data not directly reported, but melting point = 120-121.5°C, density = 1.199 g/cm³ |
| Quantified Difference | LogP difference not quantifiable due to missing para-isomer data; however, ortho-substitution yields a computable LogP of 1.0987, indicating a specific lipophilicity profile. |
| Conditions | Computational prediction (LogP, TPSA); experimental melting point and density measurements. |
Why This Matters
Precise LogP and TPSA values enable rational selection of building blocks for optimizing drug-likeness and pharmacokinetic properties in early-stage drug discovery.
